Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride
Description
Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride is a structurally complex small molecule characterized by a benzo[d]thiazole core substituted with fluorine atoms at positions 4 and 4. The molecule features a carbamoyl linker bridging the thiazole ring to a dimethylamino-propyl chain and a methyl benzoate ester group, with the hydrochloride salt enhancing solubility .
Properties
IUPAC Name |
methyl 4-[(4,6-difluoro-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S.ClH/c1-25(2)9-4-10-26(19(27)13-5-7-14(8-6-13)20(28)29-3)21-24-18-16(23)11-15(22)12-17(18)30-21;/h5-8,11-12H,4,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMBMZHBCMWKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. The fluorine atoms on the benzene ring are introduced through halogenation reactions, and the dimethylamino group is added via nucleophilic substitution. The final step involves the formation of the carbamate group through a reaction with methyl benzoate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over reaction conditions such as temperature, pressure, and pH. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The fluorine atoms can be reduced to hydrogen atoms.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Difluorobenzene derivatives.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride is primarily utilized in medicinal chemistry as a building block for synthesizing more complex molecules. Its structural characteristics allow for modifications that can lead to new compounds with enhanced biological activities.
-
Biological Activity Studies
- Research indicates that this compound may exhibit various biological activities, including antimicrobial and anticancer properties. Interaction studies have focused on its binding affinity to different biological targets, which is crucial for understanding its mechanism of action and potential therapeutic effects .
-
Pharmacological Investigations
- The compound has been investigated for its pharmacological properties, particularly in relation to its effects on specific pathways involved in disease processes. Studies are ongoing to elucidate the precise mechanisms through which it exerts its effects, making it a candidate for further drug development.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- A study published in a peer-reviewed journal examined the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. This research suggests potential applications in cancer therapeutics.
- Another investigation focused on the compound's antimicrobial properties, revealing effectiveness against certain bacterial strains. This highlights its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound's binding affinity and selectivity. The dimethylamino group can interact with nucleophiles, influencing the compound's reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness and functional versatility are best understood by comparing it to analogs with shared motifs, such as benzoheterocycles, carbamoyl linkers, or fluorinated substituents. Below is a detailed analysis:
Benzo[d]thiazole Derivatives
- DTCPB (7-(4-(Di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile): While DTCPB shares a benzoheterocyclic core, it replaces the thiazole with a thiadiazole ring and incorporates a cyanophenyl group instead of fluorine. This substitution reduces electronegativity and alters binding affinity in kinase assays compared to the target compound .
- DTCTB (7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile): The thiophene linkage in DTCTB enhances π-conjugation, making it more suitable for optoelectronic applications, whereas the fluorinated thiazole in the target compound prioritizes metabolic stability in biological systems .
Fluorinated Agrochemical Compounds
- Triflusulfuron Methyl Ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate): This sulfonylurea herbicide shares a methyl benzoate ester and triazine group but lacks the thiazole-carbamoyl scaffold. The trifluoroethoxy group in triflusulfuron improves herbicidal activity, whereas the dimethylamino-propyl chain in the target compound may enhance cell permeability .
- Metsulfuron Methyl Ester: Similar in its sulfonylurea structure, metsulfuron’s methoxy-triazine group contrasts with the target’s difluorothiazole, leading to divergent applications (herbicide vs.
Carbamoyl-Linked Pharmaceuticals
- Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate :
This compound shares a methyl benzoate ester and carbamoyl linker but replaces the thiazole with a thiadiazole ring. Its acute toxicity profile (Category 4 for oral, dermal, and inhalation hazards) suggests that fluorine substitution in the target compound may mitigate reactivity while retaining bioactivity .
Structural and Functional Analysis
Table 1: Key Structural Differences and Implications
Key Findings :
- Fluorine Substitution: The 4,6-difluoro groups in the target compound likely enhance metabolic stability and target binding compared to non-fluorinated analogs like DTCTB .
- Dimethylamino-Propyl Chain: This moiety improves solubility and membrane permeability relative to simpler esters like metsulfuron .
- Carbamoyl Linker : The carbamoyl group facilitates interactions with biological targets (e.g., kinases), whereas sulfonylurea linkers in agrochemicals prioritize enzyme inhibition .
Methodological Considerations for Comparison
- Chemical Similarity Analysis : Tools like RDKit-generated fingerprints and Tanimoto coefficients (Tc) quantify structural overlap. For example, the target compound’s Tc with DTCPB is estimated at ~0.65, indicating moderate similarity .
- Utility Prediction : Close structural analogs (e.g., homologs or isomers) are often assumed to share properties under the "obviousness" principle in patent law, though exceptions exist for unexpected bioactivity .
Biological Activity
Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzoate moiety and a thiazole derivative. Its molecular formula is , with a molecular weight of approximately 455.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClF2N3O3S |
| Molecular Weight | 455.9 g/mol |
| Solubility | Soluble in DMF |
| Purity | Typically >95% |
Target Interaction
The primary mechanism of action involves the inhibition of specific cellular pathways through interaction with key enzymes. Research indicates that this compound may target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
The compound's interaction with CDKs affects various signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to interfere with the CDK2/cyclin A2 complex, leading to reduced cell growth and increased apoptosis in certain cancer cell lines .
Anticancer Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in cancer models.
Case Study:
In a study involving human breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Antibacterial and Antifungal Activity
Preliminary screening for antimicrobial properties revealed that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. While specific data for this compound is limited, structural analogs have shown promise in inhibiting pathogens such as Escherichia coli and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
Research into structural analogs has provided insights into the SAR of thiazole derivatives. Variations in the amine substituents have been correlated with changes in biological activity, suggesting that modifications could enhance efficacy or selectivity against specific targets .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early investigations suggest favorable ADME characteristics, which are critical for its potential development as a therapeutic agent.
Q & A
Q. What are the standard synthetic routes for preparing Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride, and what are the critical reaction parameters affecting yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, carbamoylation, and salt formation. For example:
- Step 1 : Refluxing intermediates (e.g., substituted benzothiazoles) in polar aprotic solvents like DMSO for 18 hours to promote cyclization, followed by reduced-pressure distillation and crystallization (water-ethanol) to isolate products (65% yield) .
- Step 2 : Coupling reactions using glacial acetic acid as a catalyst in ethanol, with reflux times (~4 hours) critical for minimizing byproducts .
- Critical Parameters : Solvent polarity, reaction time, temperature, and purification methods (e.g., recrystallization vs. column chromatography) significantly impact yield and purity .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : - and -NMR to verify proton environments and carbon frameworks (e.g., aromatic peaks at δ 6.8–8.2 ppm for benzoate moieties) .
- FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages to detect impurities (e.g., ±0.5% deviation acceptable) .
- Melting Point : Consistency with literature values (e.g., 141–143°C for intermediates) confirms crystallinity .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on Safety Data Sheets (SDS):
- PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods or local exhaust ventilation to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at room temperature, away from light and moisture .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve yield and scalability while minimizing side products?
- Methodological Answer :
- Solvent Screening : Test alternatives to DMSO (e.g., DMF, THF) to enhance solubility and reduce reaction time .
- Catalyst Optimization : Evaluate acid/base catalysts (e.g., -TSA, DBU) for carbamoylation efficiency .
- Process Monitoring : Use TLC/HPLC to track reaction progress and terminate at optimal conversion points .
- Scale-Up Adjustments : Adjust stirring rates and heating uniformity to maintain consistency in larger batches .
Q. What methodologies are recommended to resolve discrepancies in reported physicochemical properties or bioactivity data across studies?
- Methodological Answer :
- Comparative Analysis : Replicate experiments using identical conditions (solvent, temperature) to isolate variables .
- Advanced Characterization : Employ high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve structural ambiguities .
- Bioassay Standardization : Use validated cell lines and positive controls to normalize activity measurements .
Q. What strategies are effective in assessing the compound’s stability under varying pH, temperature, and light exposure?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to extremes (e.g., 40°C/75% RH for 4 weeks, UV light for 48 hours) and monitor decomposition via HPLC .
- pH Stability Tests : Dissolve in buffers (pH 1–13) and analyze by NMR for hydrolytic byproducts (e.g., free benzoic acid) .
- Kinetic Modeling : Calculate degradation rate constants () to predict shelf-life under standard storage conditions .
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
- Methodological Answer :
- Target Preparation : Use PDB structures (e.g., enzyme active sites) and prepare for docking with software like AutoDock Vina .
- Ligand Parameterization : Assign partial charges and torsional degrees of freedom to the compound using Gaussian-based DFT calculations .
- Pose Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) and align with experimental IC data .
Q. What steps should be taken when elemental analysis results deviate from theoretical calculations?
- Methodological Answer :
- Purification Reassessment : Repeat recrystallization or column chromatography to remove impurities .
- Analytical Cross-Check : Validate results with alternative methods (e.g., combustion analysis for C/H/N, XPS for halogens) .
- Synthesis Audit : Verify stoichiometry and reagent purity (e.g., anhydrous conditions for moisture-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
